Mmp-2/mmp-9 inhibitor II
Overview
Description
Mechanism of Action
Target of Action
The primary targets of the MMP-2/MMP-9 Inhibitor II are the matrix metalloproteinases MMP-2 and MMP-9 . These enzymes belong to a family of zinc-dependent proteolytic metalloenzymes . They play a pivotal role in the degradation of the extracellular matrix (ECM), facilitating tumor invasion and metastasis .
Mode of Action
The this compound is a cell-permeable, selective, and reversible inhibitor . It binds specifically to the non-catalytic site of MMP-9 at the PEX domain . This binding disrupts MMP-9 homodimerization and its cross-talk with CD44 and the EGFR-MAPK signaling pathway . The inhibitor also behaves similarly to TIMP-1 and TIMP-2 in the slow-binding component of inhibition .
Biochemical Pathways
The inhibition of MMP-2 and MMP-9 disrupts critical pathways involved in tumor growth and cell invasion . The compound prevents association of proMMP-9 with the α4β1 integrin and CD44, resulting in the dissociation of epidermal growth factor receptor (EGFR) from the β1 integrin subunit and CD44 .
Pharmacokinetics
It’s known that the compound is cell-permeable , which suggests it can cross cell membranes and reach its target sites
Result of Action
The inhibition of MMP-2 and MMP-9 by the inhibitor has shown potential to reduce tumor progression, invasion, and metastasis . It has been reported to inhibit Lewis lung carcinoma-induced lung colonization in a murine model . Also, it has been shown to potently induce and rapidly activate HIF .
Action Environment
The efficacy and stability of the this compound can be influenced by various environmental factors. For instance, the interaction of myeloma cells with extracellular matrix proteins, BMSC, osteoblasts, and osteoclasts plays an important role in the pathogenesis of osteolytic lesions . .
Biochemical Analysis
Biochemical Properties
Mmp-2/mmp-9 inhibitor II is primarily used to control the biological activity of matrix metalloproteinases 2 and 9. It interacts with these enzymes by binding to their active sites, thereby inhibiting their proteolytic activity. This inhibition is crucial in preventing the degradation of the extracellular matrix, which can lead to various pathological conditions. The compound has been shown to have an IC50 value of 17 nM for matrix metalloproteinase 2 and 30 nM for matrix metalloproteinase 9 .
Cellular Effects
This compound has significant effects on various cell types and cellular processes. By inhibiting matrix metalloproteinases 2 and 9, it prevents the breakdown of the extracellular matrix, which is essential for cell migration and invasion. This inhibition can lead to reduced cancer cell metastasis and invasion. Additionally, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of matrix metalloproteinases .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active sites of matrix metalloproteinases 2 and 9. This binding prevents the enzymes from interacting with their substrates, thereby inhibiting their proteolytic activity. The compound also induces and rapidly activates hypoxia-inducible factor, which plays a role in cellular responses to low oxygen levels. This dual mechanism of action makes this compound a potent inhibitor of matrix metalloproteinases .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard storage conditions and has been shown to maintain its inhibitory activity over extended periods. Its long-term effects on cellular function can vary depending on the experimental conditions. In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can lead to sustained inhibition of matrix metalloproteinases and reduced extracellular matrix degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits matrix metalloproteinases 2 and 9 without causing significant toxicity. At higher doses, this compound can lead to adverse effects, including toxicity and off-target interactions. Threshold effects have been observed, where the compound’s efficacy plateaus at higher concentrations, indicating that optimal dosing is crucial for achieving the desired therapeutic effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with matrix metalloproteinases 2 and 9. The compound inhibits the proteolytic activity of these enzymes, thereby preventing the degradation of the extracellular matrix. This inhibition can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. Additionally, this compound has been shown to interact with other enzymes and cofactors involved in extracellular matrix remodeling .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its uptake and localization within cells. Once inside the cells, this compound can accumulate in specific compartments, where it exerts its inhibitory effects on matrix metalloproteinases 2 and 9. This distribution is crucial for the compound’s efficacy in preventing extracellular matrix degradation .
Subcellular Localization
This compound is localized in specific subcellular compartments, where it interacts with matrix metalloproteinases 2 and 9. The compound’s activity and function are influenced by its localization, as it needs to be in proximity to its target enzymes to exert its inhibitory effects. Post-translational modifications and targeting signals can direct this compound to specific organelles, ensuring its effective inhibition of matrix metalloproteinases .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Mmp-2/mmp-9 inhibitor II involves several steps The key starting materials include biphenyl-4-sulfonyl chloride and N-hydroxy-3-phenylpropionamideThe reaction conditions often involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and methanol, with temperatures maintained at ambient to slightly elevated levels .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography. The final product is typically stored under inert gas and at low temperatures to maintain stability .
Chemical Reactions Analysis
Types of Reactions: Mmp-2/mmp-9 inhibitor II primarily undergoes substitution reactions due to the presence of reactive functional groups such as the sulfonamide and hydroxamic acid moieties. These reactions can be catalyzed by various reagents and under different conditions.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include strong acids and bases, oxidizing agents, and reducing agents. The reactions are typically carried out in organic solvents like DMSO and methanol, with temperatures ranging from room temperature to slightly elevated levels .
Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may lead to the formation of sulfoxides or sulfones, while reduction reactions may yield amines or alcohols .
Scientific Research Applications
Mmp-2/mmp-9 inhibitor II has a wide range of applications in scientific research. In chemistry, it is used as a tool to study the inhibition of matrix metalloproteinases and their role in various biochemical pathways. In biology and medicine, it is employed in research related to cancer metastasis, angiogenesis, and tissue remodeling. The compound has shown potential in inhibiting the colonization of lung carcinoma in murine models, making it a valuable candidate for anti-cancer drug development .
Comparison with Similar Compounds
Mmp-2/mmp-9 inhibitor II is unique in its dual inhibition of both matrix metalloproteinases 2 and 9. Similar compounds include other matrix metalloproteinase inhibitors such as GM6001 and TIMP-2. this compound stands out due to its potent inhibitory activity and ability to induce HIF activation .
List of Similar Compounds:- GM6001
- TIMP-2
- Mmp-2/mmp-9 inhibitor I
- Mmp-2/mmp-9 inhibitor IV
Properties
IUPAC Name |
(2R)-N-hydroxy-3-phenyl-2-[(4-phenylphenyl)sulfonylamino]propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S/c24-21(22-25)20(15-16-7-3-1-4-8-16)23-28(26,27)19-13-11-18(12-14-19)17-9-5-2-6-10-17/h1-14,20,23,25H,15H2,(H,22,24)/t20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPCAIRKRFXQRRM-HXUWFJFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NO)NS(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)NO)NS(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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